1,4-Dihydro-1,4-diazocine
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Overview
Description
1,4-Dihydro-1,4-diazocine is a heterocyclic compound characterized by an eight-membered ring containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,4-Dihydro-1,4-diazocine can be synthesized through various methods. One common approach involves the reaction of lithiated N-methylpyrazole with isoamyl nitrite, leading to the formation of a 1,4-diazocine derivative . Another method includes phosphine-catalyzed [4 + 3] and [4 + 4] annulations of β′-acetoxy allenoates with N,N-dinucleophiles, which demonstrate high efficiency and yields .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the scalability of the aforementioned synthetic routes suggests potential for industrial application. The use of efficient catalysts and high-yield reactions is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions: 1,4-Dihydro-1,4-diazocine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of nitrogen atoms in the ring, which can participate in nucleophilic and electrophilic interactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.
Major Products: The major products formed from these reactions include various substituted diazocine derivatives, which can exhibit different chemical and physical properties depending on the nature of the substituents .
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Mechanism of Action
The mechanism by which 1,4-dihydro-1,4-diazocine exerts its effects is primarily through its interaction with molecular targets via its nitrogen atoms. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways can vary depending on the specific derivative and its application .
Comparison with Similar Compounds
1,3-Diazepine: Another eight-membered ring compound with similar structural features but different reactivity and applications.
Dibenzo[b,f][1,5]diazocine: Known for its unique photophysical properties and applications in materials science.
Uniqueness: 1,4-Dihydro-1,4-diazocine stands out due to its versatile reactivity and the ability to form various derivatives with distinct properties. Its potential in medicinal chemistry and materials science further highlights its uniqueness compared to other similar compounds .
Properties
CAS No. |
56039-49-7 |
---|---|
Molecular Formula |
C6H8N2 |
Molecular Weight |
108.14 g/mol |
IUPAC Name |
1,4-dihydro-1,4-diazocine |
InChI |
InChI=1S/C6H8N2/c1-2-4-8-6-5-7-3-1/h1-8H |
InChI Key |
PBMKGYXLQYJOHL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC=CNC=C1 |
Origin of Product |
United States |
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